molecular formula C7H10N2 B048140 2,3-Dimethylpyridin-4-amine CAS No. 122475-57-4

2,3-Dimethylpyridin-4-amine

Cat. No. B048140
M. Wt: 122.17 g/mol
InChI Key: YHUUZKCUQVILTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Dimethylpyridin-4-amine and related compounds can be achieved through various chemical reactions. One method involves the reductive amination of diketones with ammonia and primary amines in the presence of hydride reagents, which affords dimethylpyrrolidines and dimethylpiperidines with variable diastereoselectivity (Boga, Manescalchi, & Savoia, 1994). Another approach is the reaction of N,N-dialkylpyridylcarboxylic amides with lithium amides, leading to the synthesis of disubstituted pyridines through direct lithiation (Epsztajn, Berski, Brzezinski, & Jóźwiak, 1980).

Molecular Structure Analysis

The molecular structure of 2,3-Dimethylpyridin-4-amine is characterized by its dimethylpyridine core, which is essential for its chemical behavior and reactivity. Structural analyses, such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), are utilized to understand the compound's morphology and structural properties (Zolfigol, Baghery, Moosavi-Zare, & Vahdat, 2015).

Chemical Reactions and Properties

2,3-Dimethylpyridin-4-amine participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity is influenced by its electronic structure and the presence of substituents on the pyridine ring. For example, it can be used in peptide coupling reactions as an effective nucleophilic catalyst (Shiina, Ushiyama, Yamada, Kawakita, & Nakata, 2008).

Physical Properties Analysis

The physical properties of 2,3-Dimethylpyridin-4-amine, such as melting point, boiling point, and solubility, are crucial for its application in various chemical processes. These properties are determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to ensure its suitability for specific applications (Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021).

Chemical Properties Analysis

The chemical properties of 2,3-Dimethylpyridin-4-amine, including acidity, basicity, and reactivity towards various reagents, are essential for its functionalization and application in organic synthesis. Spectroscopic methods like NMR, FT-IR, and UV-Visible spectroscopy provide detailed insights into the compound's chemical behavior and interactions with other molecules (Fatima et al., 2021).

Scientific Research Applications

Application in Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of the Application: DMAP-based ionic liquids have been used as catalysts for the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry .
  • Methods of Application: The method is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis). In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent-free environment .
  • Results or Outcomes: The new DMAP-based ionic liquids were successfully employed as catalysts with minimum loading (0.2 equivalent) for tetrazole formation .

Application in Acylation Reactions

  • Scientific Field: Organic Chemistry
  • Summary of the Application: DMAP is a highly efficient catalyst for acylation reactions .

Application in Esterification

  • Scientific Field: Organic Chemistry
  • Summary of the Application: DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .

Application in Amide Couplings

  • Scientific Field: Organic Chemistry
  • Summary of the Application: DMAP is used as a reagent for amide couplings .

Application in Silylation

  • Scientific Field: Organic Chemistry
  • Summary of the Application: DMAP is a nucleophilic catalyst for TBS protections, a process known as silylation .

Application in Conversion of Alcohols to Triflates

  • Scientific Field: Organic Chemistry
  • Summary of the Application: DMAP is a nucleophilic catalyst for the conversion of alcohols to triflates .

Safety And Hazards

While specific safety and hazard information for 2,3-Dimethylpyridin-4-amine is not available, chemicals of this nature are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2,3-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUUZKCUQVILTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428535
Record name 2,3-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylpyridin-4-amine

CAS RN

122475-57-4
Record name 2,3-Dimethyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122475-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylpyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA El‐Deeb, MS El‐Zoghbi - Journal of Heterocyclic Chemistry, 2019 - Wiley Online Library
Various new substituted and fused pyridotriazepine analogues have been synthesized via different synthetic pathways. Among which are different heterocyclic compounds consisting of …
Number of citations: 2 onlinelibrary.wiley.com

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